Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate
Description
Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
61423-48-1 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-methyl-3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-9(10(12)13-2)8-11-6-4-3-5-7-11/h8H,3-7H2,1-2H3 |
InChI Key |
ISVNHFALOZXUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate typically involves the reaction of a piperidine derivative with an appropriate ester. One common method is the reaction of 2-methyl-3-(piperidin-1-yl)propanoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(piperidin-1-yl)propanoate
- Methyl 3-piperidino-2-methylpropionate
- Methyl 3-piperidinoisobutyrate
Uniqueness
Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate is unique due to its specific structural features and reactivity. The presence of the piperidine ring and the ester group allows for diverse chemical modifications and applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable in various research and industrial contexts .
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